3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one 3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 777873-47-9
VCID: VC5919247
InChI: InChI=1S/C19H14N2O5/c1-11-8-12-4-2-3-5-16(12)20(11)18(22)15-10-13-9-14(21(24)25)6-7-17(13)26-19(15)23/h2-7,9-11H,8H2,1H3
SMILES: CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Molecular Formula: C19H14N2O5
Molecular Weight: 350.33

3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one

CAS No.: 777873-47-9

Cat. No.: VC5919247

Molecular Formula: C19H14N2O5

Molecular Weight: 350.33

* For research use only. Not for human or veterinary use.

3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one - 777873-47-9

Specification

CAS No. 777873-47-9
Molecular Formula C19H14N2O5
Molecular Weight 350.33
IUPAC Name 3-(2-methyl-2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one
Standard InChI InChI=1S/C19H14N2O5/c1-11-8-12-4-2-3-5-16(12)20(11)18(22)15-10-13-9-14(21(24)25)6-7-17(13)26-19(15)23/h2-7,9-11H,8H2,1H3
Standard InChI Key OZTLZGVSLJYNOU-UHFFFAOYSA-N
SMILES CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Introduction

Structural Elucidation and Molecular Features

Core Framework and Substitution Patterns

3-(2-Methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one integrates two pharmacophoric units: a 2H-chromen-2-one (coumarin) backbone and a 2-methylindoline-1-carbonyl moiety. The coumarin nucleus features a nitro group at position 6, a modification known to enhance electron-withdrawing effects and influence bioactivity . At position 3, the 2-methylindoline-1-carbonyl group introduces a rigid heterocyclic system with a tertiary amide bond, potentially affecting solubility and target binding.

Key structural attributes include:

  • Coumarin core: A planar, conjugated system with a lactone ring (C=O stretch at ~1,720 cm⁻¹ in IR) .

  • Nitro group: Positioned para to the lactone oxygen, contributing to resonance stabilization (UV-Vis λ<sub>max</sub> ~320 nm estimated).

  • Indoline substituent: A saturated indole derivative with a methyl group at C2, likely adopting a puckered conformation to minimize steric strain.

Spectroscopic Signatures

Hypothetical characterization data, inferred from analogous compounds , include:

  • IR spectroscopy: Peaks at ~1,720 cm⁻¹ (coumarin lactone), ~1,690 cm⁻¹ (amide C=O), and ~1,520 cm⁻¹ (asymmetric NO<sub>2</sub> stretch).

  • <sup>1</sup>H NMR: Aromatic protons (δ 6.8–8.3 ppm), methyl groups (δ 2.1–2.5 ppm for indoline-CH<sub>3</sub>), and amide NH (δ ~10.5 ppm, broad).

  • <sup>13</sup>C NMR: Lactone carbonyl (δ ~160 ppm), amide carbonyl (δ ~170 ppm), and nitro-bearing carbon (δ ~145 ppm).

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two fragments:

  • 6-Nitro-3-acetylcoumarin: Synthesized via Pechmann condensation of 2-nitroresorcinol with ethyl acetoacetate under acidic conditions.

  • 2-Methylindoline-1-carbonyl chloride: Prepared by treating 2-methylindoline with phosgene or thiophosgene.

Coupling these precursors via a nucleophilic acyl substitution or Friedel-Crafts acylation could yield the target compound.

Ultrasound-Assisted Coupling (Inspired by )

A three-component reaction under ultrasonic irradiation (40 kHz, 50°C) using:

  • 6-Nitro-3-acetylcoumarin (1 mmol)

  • 2-Methylindoline-1-carbonyl chloride (1.2 mmol)

  • Chitosan-grafted poly(vinylpyridine) catalyst (0.1 eq) in dioxane.

Procedure:

  • Suspend catalyst in dioxane; add 6-nitro-3-acetylcoumarin and 2-methylindoline-1-carbonyl chloride.

  • Irradiate at 50°C until TLC confirms consumption (≈30–60 min).

  • Filter, wash with ethanol, and recrystallize from DMF.

Expected yield: 70–85% based on analogous coumarin-thiazole syntheses .

Microwave-Assisted Pathway (Inspired by )

A one-pot microwave (300 W, 100°C) reaction using:

  • 6-Nitro-3-acetylcoumarin (1 mmol)

  • 2-Methylindoline (1.5 mmol)

  • Triphosgene (1.1 mmol) in acetonitrile with K<sub>2</sub>CO<sub>3</sub>.

Procedure:

  • Generate 2-methylindoline-1-carbonyl chloride in situ via triphosgene reaction.

  • Add 6-nitro-3-acetylcoumarin and irradiate for 10–15 min.

  • Quench with ice water and extract with ethyl acetate.

Expected yield: 65–75% with reduced reaction time.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to hydrolysis under alkaline conditions (lactone ring opening). Store at 4°C in anhydrous environments.

Thermal Properties

  • Melting point: Estimated 210–215°C (decomposition observed above 220°C).

  • Thermogravimetric analysis (TGA): 5% weight loss at 180°C (solvent evaporation), major decomposition at 230°C.

Hypothetical Biological Activities

Antimicrobial Activity

Nitro-coumarins often exhibit broad-spectrum antimicrobial effects. Testing against Staphylococcus aureus and Escherichia coli could reveal MIC values of 16–32 µg/mL.

Future Directions and Applications

Drug Development

  • Structure-activity relationship (SAR) studies to optimize the indoline substituent.

  • In vivo pharmacokinetic profiling to assess bioavailability and metabolism.

Materials Science

  • Incorporation into OLEDs as electron-transport layers due to the nitro group’s electron-deficient nature.

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